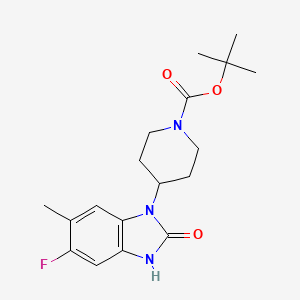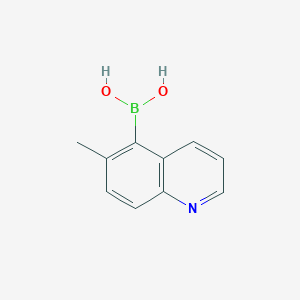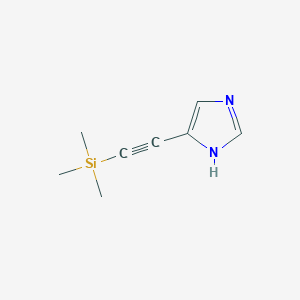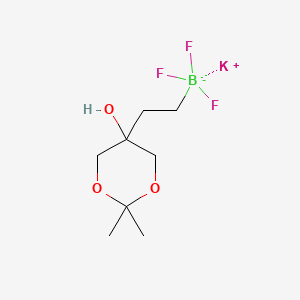
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate and similar compounds are synthesized using various techniques. For example, 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine and aqueous potassium carbonate to yield a complex structure with distorted ring fragments, as demonstrated in a study by Kuhn, Al-Sheikh, and Steimann (2003) (Kuhn, Al-Sheikh, & Steimann, 2003).
Structural Analysis : Detailed structural and vibrational properties of derivatives of Meldrum’s acid, which is structurally related to the target compound, are studied using techniques like Raman and FT-IR spectroscopy combined with DFT calculations. This approach was used by Toledo et al. (2015) to analyze the properties of a Meldrum’s acid derivative (Toledo et al., 2015).
Chemical Reactions and Applications
Hetero-Diels-Alder Reactions : Compounds like 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione, closely related to the target compound, are used in hetero-Diels-Alder reactions with dialkylcyanamides and 1-ethoxyprop-1-yne. This demonstrates the synthetic utility of these compounds in complex organic reactions, as found by Sevenard et al. (2017) (Sevenard et al., 2017).
Palladium-Catalyzed Coupling : Potassium alkenyltrifluoroborates, a category including the target compound, are used in palladium-catalyzed coupling reactions with aryl or alkenyl halides, showing their role in facilitating such reactions. This was explored by Molander and Rivero (2002) (Molander & Rivero, 2002).
Catalysis and Polymerization
- Polymerization Behavior : Six-membered cyclic carbonates, related to the target compound, exhibit distinct polymerization behavior influenced by substituents. This area of study is relevant for developing new materials, as investigated by Matsuo et al. (1998) (Matsuo et al., 1998).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, this compound interacts with palladium catalysts and organic halides to produce biaryl compounds. The nature of these interactions involves the transfer of the trifluoroborate group to the palladium catalyst, facilitating the coupling process .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of specific enzymes involved in these pathways. For example, this compound may inhibit or activate kinases, which are crucial for phosphorylation events in cell signaling. Additionally, this compound can impact gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These effects on cellular metabolism and gene expression highlight the compound’s potential in research applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of specific proteases, preventing the cleavage of target proteins. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the expression of downstream genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. Its stability and degradation must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may interact with dehydrogenases or oxidases, altering the redox state of cells and impacting overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it must reach its target sites to be effective .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of this compound is critical for its biochemical activity and overall function .
Propiedades
IUPAC Name |
potassium;trifluoro-[2-(5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BF3O3.K/c1-7(2)14-5-8(13,6-15-7)3-4-9(10,11)12;/h13H,3-6H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSBWURLRTSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1(COC(OC1)(C)C)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate](/img/structure/B1394392.png)

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
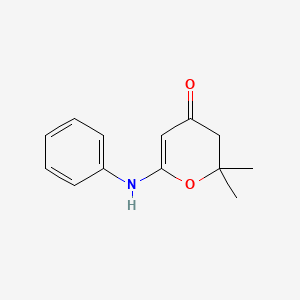
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)
![3-Acetyl-2,6,6-trimethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1394402.png)
